(-)-Eseroline fumarate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(-)-Eseroline fumarate: is a chemical compound derived from eseroline, an alkaloid found in the seeds of the Calabar bean (Physostigma venenosum). Eseroline itself is a metabolite of physostigmine, a well-known acetylcholinesterase inhibitor. The fumarate salt form enhances the compound’s stability and solubility, making it more suitable for various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (-)-eseroline fumarate typically involves the following steps:
Extraction of Physostigmine: Physostigmine is extracted from the seeds of the Calabar bean.
Hydrolysis: Physostigmine undergoes hydrolysis to produce eseroline.
Formation of Fumarate Salt: Eseroline is then reacted with fumaric acid to form this compound.
The reaction conditions for the formation of the fumarate salt generally involve dissolving eseroline in an appropriate solvent, such as ethanol or methanol, and then adding fumaric acid. The mixture is stirred at room temperature until the reaction is complete, and the product is isolated by filtration or crystallization.
Industrial Production Methods
Industrial production of this compound follows similar steps but on a larger scale. The process involves:
Bulk Extraction: Large-scale extraction of physostigmine from Calabar bean seeds.
Controlled Hydrolysis: Hydrolysis of physostigmine under controlled conditions to ensure high yield and purity of eseroline.
Salt Formation: Reaction of eseroline with fumaric acid in large reactors, followed by purification steps such as recrystallization to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
(-)-Eseroline fumarate undergoes several types of chemical reactions, including:
Oxidation: Eseroline can be oxidized to form various oxidation products.
Reduction: Reduction reactions can convert eseroline to its reduced forms.
Substitution: Eseroline can undergo substitution reactions, particularly at the nitrogen atom.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Substitution reactions often involve reagents like alkyl halides or acyl chlorides.
Major Products
Oxidation: Oxidation of eseroline can produce quinone derivatives.
Reduction: Reduction typically yields dihydroeseroline.
Substitution: Substitution reactions can result in N-alkyl or N-acyl eseroline derivatives.
Scientific Research Applications
(-)-Eseroline fumarate has a wide range of scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other chemical compounds.
Biology: Studied for its effects on acetylcholinesterase and its potential neuroprotective properties.
Medicine: Investigated for its potential therapeutic applications in treating neurodegenerative diseases such as Alzheimer’s disease.
Industry: Utilized in the development of pharmaceuticals and as a chemical intermediate in various industrial processes.
Mechanism of Action
The mechanism of action of (-)-eseroline fumarate involves its interaction with acetylcholinesterase, an enzyme responsible for breaking down acetylcholine in the nervous system. By inhibiting acetylcholinesterase, this compound increases the levels of acetylcholine, leading to enhanced cholinergic transmission. This mechanism is similar to that of physostigmine, but this compound may have different pharmacokinetic properties and effects.
Comparison with Similar Compounds
Similar Compounds
Physostigmine: The parent compound from which eseroline is derived.
Neostigmine: Another acetylcholinesterase inhibitor with a similar mechanism of action.
Rivastigmine: A carbamate-based acetylcholinesterase inhibitor used in the treatment of Alzheimer’s disease.
Uniqueness
(-)-Eseroline fumarate is unique due to its specific structure and the presence of the fumarate salt, which enhances its stability and solubility. Compared to physostigmine, this compound may offer different pharmacokinetic properties, potentially leading to variations in its therapeutic effects and applications.
Properties
IUPAC Name |
3,4,8b-trimethyl-2,3a-dihydro-1H-pyrrolo[2,3-b]indol-7-ol;but-2-enedioic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O.C4H4O4/c1-13-6-7-14(2)12(13)15(3)11-5-4-9(16)8-10(11)13;5-3(6)1-2-4(7)8/h4-5,8,12,16H,6-7H2,1-3H3;1-2H,(H,5,6)(H,7,8) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PBZRRADJWNBPNY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCN(C1N(C3=C2C=C(C=C3)O)C)C.C(=CC(=O)O)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40908718 |
Source
|
Record name | But-2-enedioic acid--1,3a,8-trimethyl-1,2,3,3a,8,8a-hexahydropyrrolo[2,3-b]indol-5-ol (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40908718 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
334.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
104015-29-4 |
Source
|
Record name | But-2-enedioic acid--1,3a,8-trimethyl-1,2,3,3a,8,8a-hexahydropyrrolo[2,3-b]indol-5-ol (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40908718 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.